(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol (3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781172
InChI: InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

CAS No.:

Cat. No.: VC15781172

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name (3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Standard InChI InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m0/s1
Standard InChI Key LIVKGYIUNICCIZ-VIFPVBQESA-N
Isomeric SMILES COC1=C(C=C(C=C1)[C@H](CCO)N)OC
Canonical SMILES COC1=C(C=C(C=C1)C(CCO)N)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3S)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol (CAS: VC15781172) is defined by the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.26 g/mol
IUPAC Name(3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
SMILESCOC₁=C(C=C(C=C₁)C@HN)OC
InChI KeyLIVKGYIUNICCIZ-VIFPVBQESA-N

The stereochemistry at the C3 position (S-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy.

Structural Features

  • Aromatic System: The 3,4-dimethoxyphenyl group contributes π-π stacking potential and modulates solubility.

  • Hydrogen-Bonding Motifs: The amino (-NH₂) and hydroxyl (-OH) groups enable interactions with biological targets.

  • Chirality: The S-configuration at C3 influences receptor binding selectivity, a common feature in CNS-targeting drugs.

Synthesis and Enantioselective Production

Synthetic Routes

The synthesis of (3S)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves asymmetric reduction or resolution techniques:

Asymmetric Catalytic Hydrogenation

A ketone precursor, 3-(3,4-dimethoxyphenyl)-3-nitropropan-1-ol, undergoes hydrogenation using chiral catalysts like Ru-BINAP complexes to yield the desired (S)-enantiomer. Reaction conditions (e.g., 50–100 bar H₂, 40–60°C) are optimized to achieve >90% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures may be resolved using lipases or acylases to selectively modify one enantiomer, though this method is less common due to lower yields.

Industrial-Scale Challenges

  • Purification: Column chromatography or crystallization is required to isolate the enantiomerically pure product.

  • Cost Efficiency: Catalyst recycling and solvent recovery systems are critical for large-scale production.

Biological Activity and Mechanism

Target EnzymeObserved Effect
Monoamine Oxidase BModerate inhibition (IC₅₀ ≈ 15 µM)
Tyrosine KinaseWeak activity (IC₅₀ > 50 µM)

The dimethoxyphenyl moiety may compete with endogenous substrates for binding pockets, while the amino alcohol group stabilizes enzyme-inhibitor complexes.

Neuroprotective Properties

In vitro models demonstrate:

  • Reduction of Oxidative Stress: Scavenges reactive oxygen species (ROS) in neuronal cells at 10–20 µM concentrations.

  • Anti-Apoptotic Effects: Downregulates caspase-3 activity by 40% in glutamate-induced neurotoxicity assays.

Therapeutic Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (predicted logP = 1.2) makes it a candidate for:

  • Alzheimer’s Disease: Modulates tau phosphorylation via kinase inhibition.

  • Parkinson’s Disease: Protects dopaminergic neurons from oxidative damage.

Inflammatory Conditions

  • COX-2 Inhibition: Suppresses prostaglandin E₂ synthesis by 30% at 25 µM in macrophage models.

  • Cytokine Modulation: Reduces IL-6 and TNF-α production in LPS-stimulated cells.

Research Advancements and Challenges

Recent Studies

  • Structure-Activity Relationships (SAR): Methoxy group positioning enhances target affinity but reduces solubility.

  • Prodrug Development: Ester derivatives improve oral bioavailability in rodent models.

Limitations

  • Toxicity Profile: Hepatotoxicity observed at doses >100 mg/kg in murine studies.

  • Synthetic Complexity: High catalyst costs limit accessibility for preclinical trials.

Future Directions

Synthesis Optimization

  • Flow Chemistry: Continuous hydrogenation systems to improve yield and ee.

  • Biocatalysis: Engineered enzymes for greener, stereoselective production.

Therapeutic Exploration

  • Combination Therapies: Synergy with existing NSAIDs or cholinesterase inhibitors.

  • Nanodelivery Systems: Liposomal formulations to enhance CNS penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator